molecular formula C23H31ClN2O2 B6001972 4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol

4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol

Cat. No.: B6001972
M. Wt: 403.0 g/mol
InChI Key: DAVPVVFUANJKSV-UHFFFAOYSA-N
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Description

4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxyphenol Moiety: The methoxyphenol group is attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chlorophenyl)ethyl]piperidin-4-yl-methylamine: This compound shares a similar piperidine and chlorophenyl structure but lacks the methoxyphenol moiety.

    4-Methoxyphenol: This compound contains the methoxyphenol group but lacks the piperidine and chlorophenyl components.

Uniqueness

4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol is unique due to its combination of structural features, which confer specific chemical and biological properties. Its unique structure allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

4-[[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2/c1-25(15-19-7-10-22(27)23(14-19)28-2)16-20-4-3-12-26(17-20)13-11-18-5-8-21(24)9-6-18/h5-10,14,20,27H,3-4,11-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVPVVFUANJKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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